Cas no 246021-75-0 (6-Deoxypenciclovir hydrochloride)
6-Deoxypenciclovir hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Di-desacetyl famciclovir hydrochloride
- 6-Deoxypenciclovir Hydrochloride
- Famciclovir Related Compound A
- 2-[2-(2-Amino-9H-purin-9-yl)ethyl]propane-1,3-diol monohydrochloride
- 2-(2-(2-Amino-9H-purin-9-yl)ethyl)propane-1,3-diol hydrochloride
- 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, hydrochloride (1:1)
- DESACETYL FAMCICLOVIR [USP IMPURITY]
- Famciclovir Related Compound A (20 mg) (2-[2-(2-Amino-9H-purin-9-yl)ethyl]propane-1,3-diol hydrochloride)
- Desacetyl famciclovir hydrochloride
- 1035RYF9SE
- Desacetyl famciclovir [USP]
- 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Hydrochloride
- 2-[2-(2-Amino-9H-purin-9-yl)ethyl]propane-1,3-diol Hydrochloride
- 1,3-Propanediol, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-, hydrochloride (1:1); 1,3-Propanediol, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-, monohydrochloride (9CI); Famciclovir Related Compound A as Hydrochloride
- GVHOBPSIGLPJSE-UHFFFAOYSA-N
- DB-113982
- UNII-1035RYF9SE
- 2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol;hydrochloride
- SCHEMBL3324010
- 246021-75-0
- 6-Deoxypenciclovir hydrochloride
-
- Inchi: 1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H
- InChI Key: GVHOBPSIGLPJSE-UHFFFAOYSA-N
- SMILES: Cl.OCC(CO)CCN1C=NC2=CN=C(N)N=C12
Computed Properties
- Exact Mass: 273.0992525g/mol
- Monoisotopic Mass: 273.0992525g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 239
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110Ų
6-Deoxypenciclovir hydrochloride Security Information
- Hazardous Material transportation number:NONH for all modes of transport
6-Deoxypenciclovir hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1269174-20MG |
Famciclovir Related Compound A |
246021-75-0 | 20mg |
¥10443.6 | 2024-12-23 | ||
| TRC | D247645-25mg |
6-Deoxypenciclovir hydrochloride |
246021-75-0 | 25mg |
$ 224.00 | 2023-09-08 | ||
| TRC | D247645-100mg |
6-Deoxypenciclovir hydrochloride |
246021-75-0 | 100mg |
$ 851.00 | 2023-09-08 | ||
| TRC | D247645-500mg |
6-Deoxypenciclovir hydrochloride |
246021-75-0 | 500mg |
$ 2507.00 | 2023-09-08 | ||
| Biosynth | WJA02175-1 mg |
6-Deoxypenciclovir hydrochloride |
246021-75-0 | 1mg |
$115.50 | 2022-12-28 | ||
| Biosynth | WJA02175-5 mg |
6-Deoxypenciclovir hydrochloride |
246021-75-0 | 5mg |
$375.40 | 2022-12-28 | ||
| Biosynth | WJA02175-10 mg |
6-Deoxypenciclovir hydrochloride |
246021-75-0 | 10mg |
$600.60 | 2022-12-28 | ||
| Biosynth | WJA02175-25 mg |
6-Deoxypenciclovir hydrochloride |
246021-75-0 | 25mg |
$1,126.25 | 2022-12-28 | ||
| Biosynth | WJA02175-50 mg |
6-Deoxypenciclovir hydrochloride |
246021-75-0 | 50mg |
$1,802.00 | 2022-12-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1269174-20MG |
246021-75-0 | 20MG |
¥14114.48 | 2023-01-05 |
6-Deoxypenciclovir hydrochloride Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 6-Deoxypenciclovir hydrochloride
Introduction to 6-Deoxypenciclovir Hydrochloride (CAS No. 246021-75-0) in Modern Pharmaceutical Research
6-Deoxypenciclovir hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 246021-75-0, represents a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This prodrug derivative of penciclovir has garnered considerable attention due to its unique structural properties and potential therapeutic applications, particularly in the management of viral infections. The hydrochloride salt form enhances the solubility and bioavailability of the compound, making it a promising candidate for further clinical development.
The chemical structure of 6-Deoxypenciclovir hydrochloride features a modified guanine moiety, which is a key pharmacophore responsible for its antiviral activity. Unlike its parent compound, penciclovir, which requires activation by viral thymidine kinase, 6-Deoxypenciclovir hydrochloride exhibits a different metabolic pathway. This characteristic makes it an attractive alternative for treating infections caused by viruses that have developed resistance to traditional nucleoside analogs.
Recent advancements in virology and pharmacokinetics have highlighted the potential of 6-Deoxypenciclovir hydrochloride in combating both herpesviruses and other DNA-dependent viruses. Studies have demonstrated its efficacy in inhibiting viral replication by interfering with the synthesis of viral DNA. The compound’s ability to bypass certain resistance mechanisms associated with penciclovir suggests that it may offer a novel therapeutic strategy for patients suffering from recurrent or drug-resistant viral infections.
The synthesis of 6-Deoxypenciclovir hydrochloride involves multi-step organic transformations, including glycosylation and salt formation. The optimization of these synthetic routes has been a focus of research to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Advances in catalytic methods and green chemistry principles have enabled more sustainable production processes, aligning with global efforts to reduce environmental impact.
In preclinical studies, 6-Deoxypenciclovir hydrochloride has shown promise in animal models infected with relevant pathogens. Its pharmacokinetic profile indicates good absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development. Additionally, preliminary toxicology assessments suggest that the compound is well-tolerated at therapeutic doses, though further studies are necessary to fully characterize its safety profile.
The potential applications of 6-Deoxypenciclovir hydrochloride extend beyond antiviral therapy. Researchers are exploring its utility in combination regimens with other antiviral agents to enhance efficacy and reduce the likelihood of resistance development. Furthermore, its structural versatility may allow for modifications that could lead to derivatives with improved pharmacological properties or targeted delivery systems.
The integration of computational modeling and high-throughput screening has accelerated the discovery process for compounds like 6-Deoxypenciclovir hydrochloride. These technologies enable rapid assessment of molecular interactions and predictive modeling of drug behavior, reducing the time and cost associated with traditional trial-and-error approaches. Such innovations are pivotal in modern drug discovery, where efficiency and precision are paramount.
As our understanding of viral pathogenesis evolves, so does the demand for novel therapeutic agents. 6-Deoxypenciclovir hydrochloride stands out as a promising candidate due to its unique mechanism of action and favorable pharmacokinetic characteristics. Ongoing clinical trials aim to validate its efficacy in human populations suffering from viral infections, potentially revolutionizing treatment strategies in the near future.
The collaboration between academic institutions, pharmaceutical companies, and regulatory agencies is essential for translating laboratory findings into viable therapies. 6-Deoxypenciclovir hydrochloride exemplifies this interdisciplinary approach, where chemistry meets biology meets medicine. By leveraging cutting-edge research methodologies and fostering international cooperation, we can accelerate the development of life-saving medications like 6-Deoxypenciclovir hydrochloride.
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